molecular formula C15H14IN B14132774 9,10-Dimethylacridin-10-ium iodide CAS No. 951-00-8

9,10-Dimethylacridin-10-ium iodide

Cat. No.: B14132774
CAS No.: 951-00-8
M. Wt: 335.18 g/mol
InChI Key: PSGNLAAYSDUUHV-UHFFFAOYSA-M
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Description

9,10-Dimethylacridin-10-ium iodide is a chemical compound with the molecular formula C₁₅H₁₄IN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dimethylacridin-10-ium iodide typically involves the reaction of 9-methylacridine with methyl iodide. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dimethylacridin-10-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although specific conditions and reagents for reduction are less commonly documented.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodide ion.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride may be used.

    Substitution: Nucleophiles like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can replace the iodide ion with other functional groups.

Scientific Research Applications

9,10-Dimethylacridin-10-ium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.

    Biology: The compound is utilized in cell imaging due to its fluorescent properties.

    Industry: The compound is used in the production of dyes and other chemical products.

Mechanism of Action

The mechanism by which 9,10-dimethylacridin-10-ium iodide exerts its effects involves its interaction with molecular targets and pathways. In the context of biomedical imaging, the compound’s fluorescent properties are crucial.

Comparison with Similar Compounds

    9-Methylacridine: A precursor in the synthesis of 9,10-dimethylacridin-10-ium iodide.

    Acridine Orange: Another acridine derivative used in biological staining and fluorescence microscopy.

    Acriflavine: Used as an antiseptic and in fluorescence microscopy.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly suitable for near-infrared applications. This sets it apart from other acridine derivatives that may not have the same level of utility in such applications.

Properties

CAS No.

951-00-8

Molecular Formula

C15H14IN

Molecular Weight

335.18 g/mol

IUPAC Name

9,10-dimethylacridin-10-ium;iodide

InChI

InChI=1S/C15H14N.HI/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

PSGNLAAYSDUUHV-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[I-]

Origin of Product

United States

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